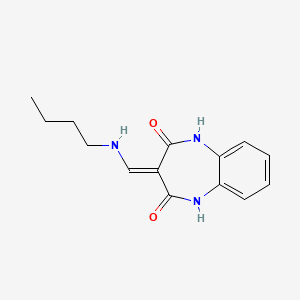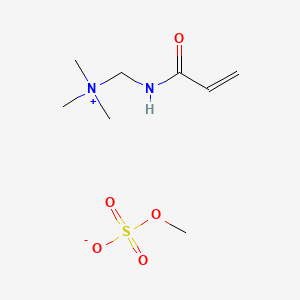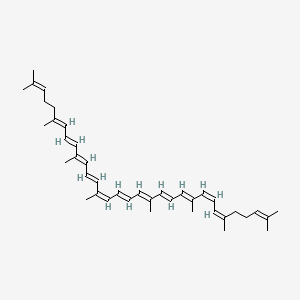
9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a modified arabinofuranosyl sugar moiety
Preparation Methods
The synthesis of 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves several steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The synthetic route typically begins with the preparation of the arabinofuranosyl sugar derivative, followed by the introduction of the purine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings and amino groups are susceptible to substitution reactions, where functional groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of viral infections and cancer.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Adenosine analogs: These compounds share the purine base but differ in the sugar moiety and functional groups.
Nucleoside analogs: These compounds have similar sugar moieties but different bases or substituents. The uniqueness of 9H-Purin-6-amine, 9-(3-(butylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
134934-61-5 |
|---|---|
Molecular Formula |
C54H54N6O5 |
Molecular Weight |
867.0 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-4-(butylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C54H54N6O5/c1-4-5-34-55-47-46(35-64-54(41-22-14-8-15-23-41,42-24-16-9-17-25-42)43-28-32-45(63-3)33-29-43)65-52(49(47)61)60-37-58-48-50(56-36-57-51(48)60)59-53(38-18-10-6-11-19-38,39-20-12-7-13-21-39)40-26-30-44(62-2)31-27-40/h6-33,36-37,46-47,49,52,55,61H,4-5,34-35H2,1-3H3,(H,56,57,59)/t46-,47-,49+,52-/m1/s1 |
InChI Key |
JHXMZCFCDRQRMF-OMWPHUTCSA-N |
Isomeric SMILES |
CCCCN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Canonical SMILES |
CCCCNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















